

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B3186858

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride**: Properties, Synthesis, and Applications

Introduction: The Significance of a Privileged Scaffold

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound of significant interest in the field of medicinal chemistry. Structurally, it is an analog of purine where the N7 nitrogen is replaced by a carbon atom, classifying it as a 1-deazapurine.^{[1][2]} This structural resemblance to the fundamental building blocks of DNA and RNA makes the imidazo[4,5-b]pyridine core a "privileged scaffold."^[3] Its intrinsic ability to interact with a wide range of biological targets, coupled with the reactive chlorine handle at the 2-position, establishes this compound as a critical starting material for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. 2-Chloro-1H-imidazo[4,5-b]pyridine is typically supplied and used as its hydrochloride salt to improve stability and handling. The protonation of the basic nitrogen

atoms in the ring system enhances its solubility in polar solvents, a crucial consideration for reaction setup.

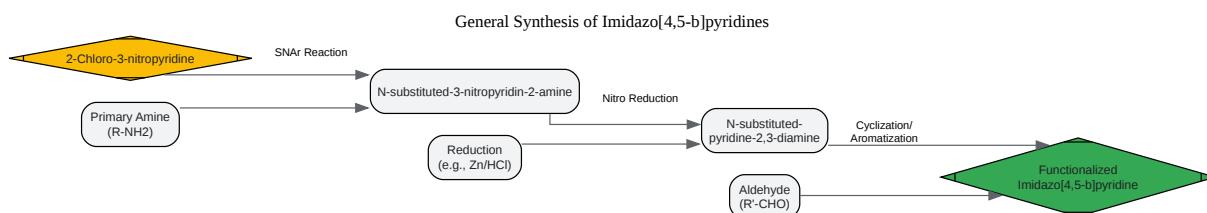
Quantitative Data Summary

Property	Value	Source
CAS Number	104685-82-7	[4][5][6][7]
Molecular Formula	C ₆ H ₅ Cl ₂ N ₃	[4][5][8]
Molecular Weight	190.03 g/mol	[4][8]
Appearance	Pale-yellow to Yellow-brown Solid	[9]
Topological Polar Surface Area	41.6 Å ²	[5]
Predicted Density	1.61 ± 0.1 g/cm ³	[4]
Predicted Boiling Point	278.3 ± 23.0 °C	[4]
Predicted XLogP3	1.97	[4][5]

The core structure consists of a pyridine ring fused to an imidazole ring. The chlorine atom at the C2 position of the imidazole ring is the key site of reactivity, serving as a leaving group for nucleophilic substitution reactions. The hydrochloride form ensures that one of the nitrogen atoms in the heterocyclic system is protonated, which influences the compound's overall reactivity and electronic properties.

Part 2: Synthesis, Reactivity, and Experimental Protocols

The synthetic accessibility and predictable reactivity of 2-Chloro-1H-imidazo[4,5-b]pyridine are central to its widespread use.


Synthetic Pathways

A prevalent and efficient method for synthesizing the imidazo[4,5-b]pyridine scaffold starts from commercially available 2-chloro-3-nitropyridine.[10] This multi-step, one-pot tandem reaction is advantageous as it minimizes purification steps and improves overall yield.

The key transformations involve:

- **SNAr Reaction:** The process begins with a nucleophilic aromatic substitution (SNAr) where a primary amine displaces the chlorine atom of 2-chloro-3-nitropyridine.
- **Nitro Group Reduction:** The nitro group is then reduced to a primary amine, typically using a reducing agent like zinc in the presence of an acid, to form a diamine intermediate.[10]
- **Condensation and Cyclization:** The resulting N-substituted pyridine-2,3-diamine undergoes condensation with an aldehyde, followed by cyclization and aromatization to form the final fused imidazole ring system.[10]

Alternative strategies include the cyclization of 2,3-diaminopyridine with appropriate reagents or solid-phase synthesis approaches for creating libraries of derivatives.[1][11]

[Click to download full resolution via product page](#)

Caption: Tandem reaction pathway for synthesizing the imidazo[4,5-b]pyridine core.

Core Reactivity: The Versatile Chloro Group

The primary utility of **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride** lies in the reactivity of its C2-chloro substituent. This position is electron-deficient, making it highly susceptible to nucleophilic displacement. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to build molecular complexity.

Furthermore, the chloro group serves as an excellent handle for modern cross-coupling reactions. Palladium-catalyzed methods such as Suzuki-Miyaura (for introducing aryl or heteroaryl groups) and Sonogashira (for introducing alkynyl groups) couplings are commonly employed to derivatize the core scaffold, enabling the exploration of a vast chemical space.[3]

Experimental Protocol: One-Pot Tandem Synthesis

This protocol is adapted from a reported efficient synthesis of functionalized imidazo[4,5-b]pyridines.[10]

Objective: To synthesize a 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine derivative.

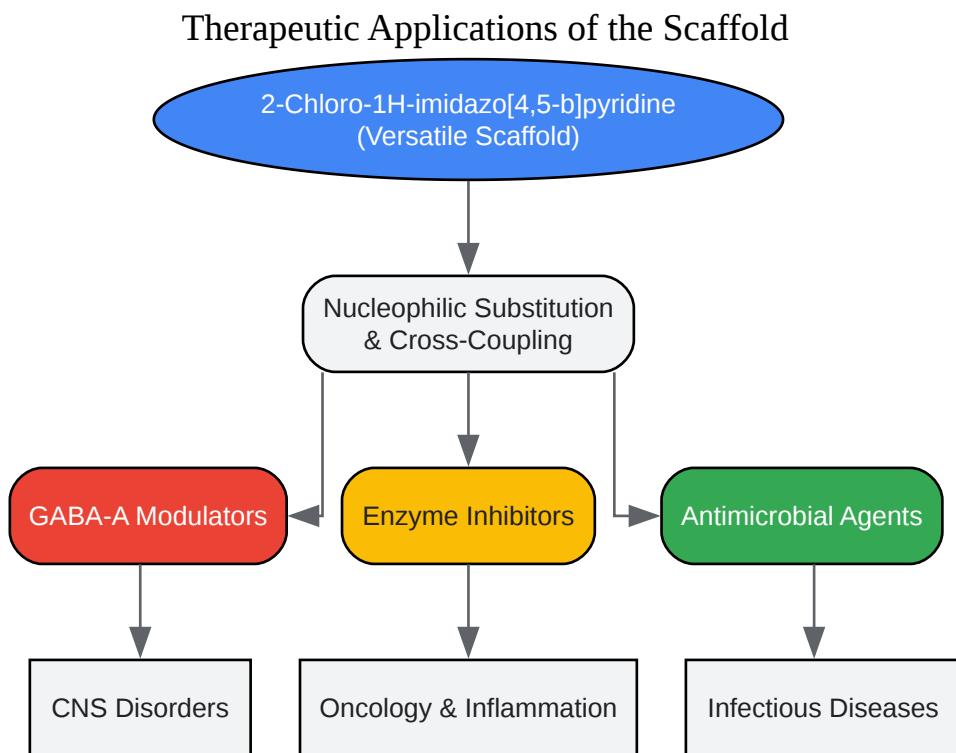
Materials:

- 2-Chloro-3-nitropyridine
- Primary amine (e.g., benzylamine)
- Aromatic aldehyde (e.g., benzaldehyde)
- Zinc powder
- Concentrated Hydrochloric Acid (HCl)
- Isopropyl Alcohol (IPA)
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

- **Step 1: SNAr Reaction:**
 - In a round-bottom flask, dissolve 1 equivalent of 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O-IPA (5 mL).
 - Add 1 equivalent of the primary amine to the solution and stir for 5 minutes at room temperature.

- Heat the reaction mixture to 80°C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
- Step 2: In Situ Nitro Group Reduction:
 - After completion of the first step (as indicated by TLC), add 1 equivalent of Zinc powder to the same reaction mixture.
 - Carefully add 0.5 equivalents of concentrated HCl.
 - Continue heating the mixture at 80°C for 45 minutes to form the diamine derivative.
- Step 3: Cyclization and Aromatization:
 - To the resulting diamine solution, add 1 equivalent of the aromatic aldehyde.
 - Continue heating the reaction at 80°C until TLC analysis indicates the consumption of the diamine intermediate and formation of the final product.
- Step 4: Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product using column chromatography to obtain the desired functionalized imidazo[4,5-b]pyridine.


Part 3: Applications in Drug Discovery and Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of new pharmaceuticals due to its purine-like structure.^[3] This allows its derivatives to act as mimics

or antagonists of endogenous purines, interfering with biological pathways crucial in various diseases.

Key Therapeutic Areas:

- Central Nervous System (CNS): Derivatives have been investigated as positive allosteric modulators of GABA-A receptors, which are targets for treating anxiety and sleep disorders. [\[3\]](#)
- Oncology: The scaffold is used to design inhibitors of enzymes critical for cancer cell proliferation, such as aromatase inhibitors.
- Enzyme Inhibition: Recent studies have shown that derivatives can act as potent and selective inhibitors of enzymes like alkaline phosphatase and nucleotide pyrophosphatase (NPP), which are involved in cellular signaling and disease progression. [\[12\]](#)
- Antimicrobial Agents: Novel compounds based on this core have demonstrated promising antibacterial and antifungal activities, with low minimum inhibitory concentration (MIC) values against various pathogens. [\[11\]](#)

[Click to download full resolution via product page](#)

Caption: The imidazo[4,5-b]pyridine core as a launchpad for diverse therapeutic agents.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride** is essential for ensuring researcher safety.

Hazard Identification:[8][9]

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][13]
- Skin Irritation (Category 2): Causes skin irritation.[8][13]
- Serious Eye Damage (Category 1): Causes serious eye damage.[8]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][13]

Recommended Safety Protocols:

- Handling: Always handle in a well-ventilated place, preferably within a chemical fume hood. [4][14] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[4][15] Avoid the formation and inhalation of dust.[14]
- First Aid:
 - Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
 - Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13][14]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[13][14]

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Keep it away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its structural analogy to natural purines provides a biological head start, while its versatile C2-chloro group offers chemists a reliable attachment point for building molecular diversity. A firm grasp of its physicochemical properties, synthetic routes, and reactivity profile empowers researchers to fully leverage this privileged scaffold in the rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Aza and deaza analogs of purine nucleosides (review) | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-1H-imidazo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 7. 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 8. 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-CHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | 104685-82-7 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3186858#2-chloro-1h-imidazo-4-5-b-pyridine-hydrochloride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com